molecular formula C12H17NO2S B2986258 3-((Phenylsulfonyl)methyl)piperidine CAS No. 101768-73-4

3-((Phenylsulfonyl)methyl)piperidine

Cat. No. B2986258
CAS RN: 101768-73-4
M. Wt: 239.33
InChI Key: YMIXVHSVINSUPQ-UHFFFAOYSA-N
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Description

3-((Phenylsulfonyl)methyl)piperidine is a chemical compound with the linear formula C12H18O2N1Cl1S1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a phenylsulfonyl group . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Scientific Research Applications

Biological Activity and Chemical Synthesis

  • Synthesis and Antibacterial Study : Compounds derived from 3-((Phenylsulfonyl)methyl)piperidine have been synthesized and shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Phospholipase A2 Inhibitors : Certain derivatives of this compound demonstrated potent inhibition of membrane-bound phospholipase A2, important in the development of cardiovascular therapeutics (Oinuma et al., 1991).

  • CCR5 Receptor Antagonists : This compound has been a crucial part of synthesizing antagonists for the CCR5 receptor, a significant target in anti-HIV-1 therapy (Finke et al., 2001).

  • Human Beta(3) Agonists : Piperidine derivatives, including this compound, have been synthesized as potent human beta(3)-adrenergic receptor agonists, with applications in metabolic disorder treatments (Hu et al., 2001).

  • Enzyme Inhibition Studies : Derivatives of this compound showed effective inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative disease research (Khalid et al., 2014).

  • Metal Complex Synthesis : This compound is utilized in the synthesis of metal complexes, which have applications in fluorescence and redox behavior studies (Nath et al., 2016).

  • Serotonin Receptor Antagonists : It has been involved in the development of serotonin receptor antagonists, potentially useful in treating psychiatric disorders (Fletcher et al., 2002).

  • Anti-angiogenic Activity : Piperidine derivatives, including those related to this compound, have shown significant anti-angiogenic activities, indicating potential use in cancer treatment (Kambappa et al., 2017).

  • Catalyst in Asymmetric Domino Reactions : This compound has been used in the synthesis of piperidine derivatives with potential biological significance (An et al., 2014).

Future Directions

Piperidines, including 3-((Phenylsulfonyl)methyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(benzenesulfonylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIXVHSVINSUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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